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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

isoamyl phenylacetate (CAS 102-19-2), an ester widely utilized in the flavor, fragrance, and

cosmetic industries. Due to a scarcity of experimentally determined thermodynamic data in

publicly available literature, this guide combines established physical properties with predicted

thermodynamic values derived from the reliable Joback group contribution method. Detailed

experimental protocols for determining key thermodynamic parameters are also presented to

facilitate future laboratory investigations. This document aims to serve as a valuable resource

for researchers and professionals requiring a thorough understanding of the thermodynamic

behavior of isoamyl phenylacetate for applications in process design, formulation

development, and safety assessments.

Introduction
Isoamyl phenylacetate, also known as isopentyl phenylacetate or 3-methylbutyl 2-

phenylacetate, is a significant organic ester recognized for its characteristic sweet, floral, and

honey-like aroma. Its pleasant scent profile has led to its extensive use as a fragrance

ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in various food
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products. A thorough understanding of its thermodynamic properties is crucial for optimizing its

synthesis, purification, and application, as well as for ensuring safe handling and storage.

This guide summarizes the known physical properties of isoamyl phenylacetate and provides

predicted values for key thermodynamic data, including the standard enthalpy of formation,

standard Gibbs free energy of formation, and heat capacity. Furthermore, it outlines detailed

experimental methodologies that can be employed to validate these predicted values and to

determine other relevant thermodynamic parameters.

Physicochemical and Thermodynamic Data
The following tables summarize the available experimental and predicted thermodynamic

properties of isoamyl phenylacetate.

Table 1: General Physicochemical Properties of Isoamyl Phenylacetate

Property Value Source

Molecular Formula C₁₃H₁₈O₂ [1][2]

Molecular Weight 206.28 g/mol [1][2]

Appearance Colorless to pale yellow liquid [2]

Odor Sweet, honey, cocoa, floral [2][3]

CAS Number 102-19-2 [1][2]

Table 2: Experimental Physical and Thermodynamic Properties of Isoamyl Phenylacetate
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Property Value Conditions Source

Boiling Point 268 °C
at 101.325 kPa (1

atm)
[4][5]

Density 0.975 g/mL at 25 °C [5]

Vapor Pressure 0.005 mmHg at 25 °C [6]

Flash Point 103.3 °C Closed Cup [6]

Solubility in Water 16.47 mg/L at 25 °C (estimated) [3]

Refractive Index 1.485 at 20 °C [5]

Table 3: Predicted Thermodynamic Properties of Isoamyl Phenylacetate (Joback Method)

Property Predicted Value Unit

Standard Enthalpy of

Formation (Gas, 298.15 K)
-435.21 kJ/mol

Standard Gibbs Free Energy

of Formation (Gas, 298.15 K)
-219.88 kJ/mol

Heat Capacity (C_p) (Gas,

298.15 K)
358.12 J/(mol·K)

Heat of Vaporization (at normal

boiling point)
52.87 kJ/mol

Note: The values in Table 3 were calculated using a standard implementation of the Joback

group contribution method and should be considered as estimates. Experimental verification is

recommended.

Experimental Protocols for Thermodynamic
Property Determination
This section provides detailed methodologies for the experimental determination of key

thermodynamic properties of liquid organic compounds like isoamyl phenylacetate.
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Determination of Enthalpy of Combustion and Formation
by Bomb Calorimetry
The standard enthalpy of formation can be derived from the experimentally determined

enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of isoamyl phenylacetate at constant volume,

from which the standard enthalpy of combustion and subsequently the standard enthalpy of

formation can be calculated.

Apparatus:

Oxygen bomb calorimeter

High-pressure oxygen source

Pellet press

Ignition wire (e.g., nickel-chromium)

Crucible

Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C

Stirrer

Deionized water

Procedure:

A precisely weighed sample of isoamyl phenylacetate (approximately 1 gram) is placed in a

crucible inside the bomb.

A fuse wire of known length and mass is attached to the electrodes, with the wire in contact

with the sample.

A small, known amount of deionized water (typically 1 mL) is added to the bomb to saturate

the internal atmosphere and ensure that the water formed during combustion is in the liquid
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state.

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with

high-purity oxygen to a pressure of approximately 30 atm.

The bomb is then submerged in a known mass of deionized water in the calorimeter vessel.

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water in the calorimeter is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

The bomb is depressurized, and the remaining length of the fuse wire is measured to

determine the amount that has combusted.

The heat capacity of the calorimeter is determined by combusting a standard substance with

a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the

temperature rise and the heat capacity of the calorimeter, with corrections for the heat of

combustion of the fuse wire. The standard enthalpy of combustion (ΔH_c°) can then be

calculated from ΔU_c. Finally, the standard enthalpy of formation (ΔH_f°) is determined using

Hess's Law, based on the known standard enthalpies of formation of the combustion products

(CO₂ and H₂O).

Determination of Heat Capacity by Differential Scanning
Calorimetry (DSC)
Objective: To measure the specific heat capacity of liquid isoamyl phenylacetate as a function

of temperature.

Apparatus:

Differential Scanning Calorimeter (DSC)

Hermetically sealed sample pans (e.g., aluminum)
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A reference material with a known heat capacity (e.g., sapphire)

High-purity purge gas (e.g., nitrogen or argon)

Procedure:

Calibration: The DSC instrument's temperature and heat flow are calibrated using standard

reference materials.

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the

DSC cell. A temperature program is run to obtain a baseline heat flow curve.

Reference Measurement: A precisely weighed sapphire standard is placed in the sample

pan, and the temperature program is repeated to measure the heat flow required to heat the

standard.

Sample Measurement: The sapphire standard is replaced with a precisely weighed sample

of isoamyl phenylacetate in a hermetically sealed pan. The same temperature program is

run to measure the heat flow to the sample.

The temperature program typically involves an initial isothermal period, followed by a linear

heating ramp through the temperature range of interest, and a final isothermal period. A

heating rate of 10-20 °C/min is common.

Data Analysis: The specific heat capacity (C_p) of the sample is calculated by comparing the

heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the

following equation:

C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) *

(m_sapphire / m_sample) * C_p(sapphire)

where DSC represents the heat flow signal and m is the mass.

Determination of Vapor Pressure by the Static Method
Objective: To measure the vapor pressure of isoamyl phenylacetate at different temperatures.

Apparatus:
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Thermostatted sample cell

High-precision pressure transducer (e.g., capacitance manometer)

Vacuum pump

Temperature controller and sensor

Data acquisition system

Procedure:

A small sample of degassed isoamyl phenylacetate is introduced into the sample cell.

The cell is connected to the vacuum pump and evacuated to remove any dissolved gases.

The sample cell is then isolated from the vacuum pump.

The temperature of the cell is precisely controlled and allowed to stabilize.

The pressure inside the cell, which corresponds to the vapor pressure of the sample at that

temperature, is measured using the pressure transducer.

Measurements are repeated at various temperatures to obtain a vapor pressure curve.

Data Analysis: The relationship between vapor pressure and temperature is often described by

the Antoine equation or the Clausius-Clapeyron equation. The experimental data can be fitted

to these equations to determine the constants that characterize the vapor pressure behavior of

isoamyl phenylacetate.

Mandatory Visualizations
The following diagrams illustrate key experimental workflows for determining the

thermodynamic properties of isoamyl phenylacetate.
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Sample Preparation

Bomb Assembly

Calorimetry Measurement

Data Analysis

Weigh Isoamyl
Phenylacetate

Place in Crucible

Attach Fuse Wire

Add Deionized Water

Seal Bomb

Pressurize with O₂

Submerge Bomb in Water Bath

Equilibrate & Record T_initial

Ignite Sample

Record Temperature Rise to T_final

Calculate ΔU_c

Calculate ΔH_c°

Determine ΔH_f°

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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DSC Setup & Calibration

Measurement Sequence

Data Analysis

Instrument Calibration
(Temperature & Heat Flow)

Prepare Sample & Reference Pans

Run Baseline (Empty Pans)

Run Sapphire Standard

Run Isoamyl Phenylacetate Sample

Obtain Heat Flow Curves

Calculate Specific Heat Capacity (C_p)

Click to download full resolution via product page

Caption: Workflow for determining the specific heat capacity using DSC.

Conclusion
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This technical guide has consolidated the available and predicted thermodynamic properties of

isoamyl phenylacetate, a compound of significant interest to the flavor, fragrance, and

chemical industries. While experimental data for some key thermodynamic parameters are

lacking, the use of established prediction methods provides valuable estimates for preliminary

process design and safety analysis. The detailed experimental protocols included in this guide

offer a clear pathway for researchers to obtain precise experimental data, which is essential for

a more complete thermodynamic characterization of this important ester. Further experimental

investigation is highly encouraged to validate the predicted values and to expand the

thermodynamic database for isoamyl phenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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